2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide
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Overview
Description
2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide is a chemical compound with the molecular formula C₁₂H₉N₃O₄S. It is a derivative of benzohydrazide and contains a nitro group and a thienyl group, making it a part of the nitrobenzene derivatives family. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide typically involves the reaction of 2-hydroxybenzohydrazide with 5-nitrothiophene-2-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base followed by nitration. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitrate esters.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used to substitute the hydroxyl group, such as halides or alkyl halides.
Major Products Formed
Oxidation: : Formation of nitrate esters.
Reduction: : Formation of amines.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : It may serve as a probe or inhibitor in biochemical studies due to its reactive functional groups.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide is similar to other nitrobenzene derivatives, such as:
2-Hydroxy-3,5-dinitro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide
2-Hydroxy-5-nitro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide
These compounds share structural similarities but differ in the position and number of nitro groups, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c16-10-4-2-1-3-9(10)12(17)14-13-7-8-5-6-11(20-8)15(18)19/h1-7,16H,(H,14,17)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNUQTWHVVKYHD-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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